d-Threo-PDMP
d-Threo-PDMP
PDMP (Item No. 62595) is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. DL-threo PDMP contains two of these four stereoisomers; D-threo (1R,2R) and L-threo (1S,2S) PDMP. Treatment of cultured cells with PDMP reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. Although the L-threo isomer lacks this activity, it may be responsible for some of the other pleiotropic effects of PDMP. By inhibiting β-1,4-galactosyltransferase 6, PDMP can also prevent the synthesis of lactosylceramide, a known promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis, a model of multiple sclerosis.
Brand Name:
Vulcanchem
CAS No.:
80938-69-8
VCID:
VC0045620
InChI:
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
SMILES:
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Molecular Formula:
C23H39ClN2O3
Molecular Weight:
427 g/mol
d-Threo-PDMP
CAS No.: 80938-69-8
Reference Standards
VCID: VC0045620
Molecular Formula: C23H39ClN2O3
Molecular Weight: 427 g/mol
CAS No. | 80938-69-8 |
---|---|
Product Name | d-Threo-PDMP |
Molecular Formula | C23H39ClN2O3 |
Molecular Weight | 427 g/mol |
IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride |
Standard InChI | InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 |
Standard InChIKey | HVJHJOYQTSEKPK-BLDCTAJRSA-N |
Isomeric SMILES | CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |
SMILES | CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Canonical SMILES | CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Appearance | Unit:100 mgPurity:98+%Physical solid |
Description | PDMP (Item No. 62595) is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. DL-threo PDMP contains two of these four stereoisomers; D-threo (1R,2R) and L-threo (1S,2S) PDMP. Treatment of cultured cells with PDMP reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. Although the L-threo isomer lacks this activity, it may be responsible for some of the other pleiotropic effects of PDMP. By inhibiting β-1,4-galactosyltransferase 6, PDMP can also prevent the synthesis of lactosylceramide, a known promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis, a model of multiple sclerosis. |
Solubility | 64.1 [ug/mL] |
Synonyms | 1-phenyl-2-decanoylamino-3-morpholino-1-propanol 2-decanoylamino-3-morpholino-1-phenylpropanol D-PDMP compound D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol DAMPP PDMP RV 538 RV 538, (R-(R*,R*))-isomer RV-538 threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol |
Reference | 1. R. Vunnam, N. Radin, Chem. Phys. Lipids, Vol. 26(3) pp. 265-278, 19802. N. Radin et al., Journal of Cellular Physiology, Vol. 141(3) pp. 573-583, 19893.J. Inokuchi, S. Usuki and M. Jimbo, J. Biochem., Vol. 117(4) pp. 766-773, 19954.N. Radin, et al., Journal of Lipid Research, Vol. 36 pp. 611-621, 1995 |
PubChem Compound | 16219895 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume